molecular formula C24H14FN3O4 B2992962 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1207012-63-2

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one

Cat. No.: B2992962
CAS No.: 1207012-63-2
M. Wt: 427.391
InChI Key: WZHUNTRCPZVCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a novel chemical entity offered as a high-purity research tool for biochemical and pharmacological screening. This complex synthetic molecule is built on a multifaceted heterocyclic scaffold, integrating an isoquinolin-1-one core, a 1,2,4-oxadiazole linker, and a benzodioxole moiety . The 1,2,4-oxadiazole ring is a known pharmacophore that can contribute to metabolic stability and hydrogen bonding, potentially enhancing the compound's interaction with biological targets . The presence of the benzo[d][1,3]dioxole group is noteworthy, as this structural feature is found in compounds with documented biological activity and is the subject of ongoing pharmaceutical research . The primary research value of this compound lies in its potential as a key intermediate or a candidate for hit-to-lead optimization in drug discovery projects. Its multi-ring structure suggests it may be suitable for investigating interactions with enzymes or receptors, particularly those that recognize planar, aromatic systems. Researchers can utilize this compound in in vitro assays to explore a range of potential therapeutic areas, which may include oncology, neurology, or metabolic diseases, based on the activities associated with its structural components . The specific mechanism of action is not predefined and must be empirically determined through targeted research. This product is intended for use by qualified laboratory professionals only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14FN3O4/c25-15-4-3-5-16(11-15)28-12-19(17-6-1-2-7-18(17)24(28)29)23-26-22(27-32-23)14-8-9-20-21(10-14)31-13-30-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUNTRCPZVCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the preparation of the individual fragments which are then coupled under specific conditions. One common route includes the following steps:

  • Preparation of 3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole: : This intermediate can be synthesized from the corresponding benzo[d][1,3]dioxole derivative and hydrazine through a cyclization reaction forming the oxadiazole ring.

  • Preparation of 2-(3-Fluorophenyl)isoquinolin-1(2H)-one: : This component is synthesized via the Pictet-Spengler reaction or through a cyclodehydration of the appropriate amide precursor.

  • Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the isoquinoline derivative using a coupling agent such as DCC (Dicyclohexylcarbodiimide) under reflux conditions.

Industrial Production Methods: Industrial production might scale these reactions up using continuous flow reactors for improved yield and efficiency. Optimized parameters such as temperature, pressure, and reaction time are crucial for minimizing by-products and achieving high-purity outputs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions:

  • Oxidation and Reduction: : Given the presence of multiple aromatic systems, it can participate in redox reactions where specific functional groups are targeted.

  • Substitution Reactions: : Halogen exchange or nucleophilic aromatic substitution can occur at the fluorophenyl group.

  • Coupling Reactions: : The compound’s functional groups can engage in coupling reactions, particularly at the oxadiazole and isoquinoline moieties.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as KMnO₄ for selective oxidation.

  • Reducing Agents: : Like LiAlH₄ for the reduction of nitro to amine groups.

  • Bases and Catalysts: : NaOH, K₂CO₃, Pd catalysts for substitution and coupling reactions.

Major Products: The major products depend on the specific reaction, but typically include modified derivatives with altered functional groups while maintaining the core structure.

Scientific Research Applications

Chemistry and Material Sciences: In chemistry, 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is explored for its potential as a ligand in coordination chemistry, forming complexes with metal ions.

Biology and Medicine: This compound shows promise in medicinal chemistry as a potential candidate for drug development, particularly in targeting certain enzymes or receptors due to its complex structure which can enhance binding specificity and efficacy.

Industrial Applications: Its structural complexity also lends itself to applications in organic electronics and photovoltaics, where materials with diverse functional groups are sought after for their electronic properties.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action depends on the context of its application. In medicinal research, the compound may act by interacting with specific enzymes or receptors, altering their activity. The oxadiazole and isoquinoline groups are particularly noteworthy for their potential bioactivity, which can disrupt or modulate biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituent Isoquinolinone Substituent Notable Features
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one (Target) C24H14FN3O4 ~443.39 Benzo[d][1,3]dioxol-5-yl 3-fluorophenyl Electron-rich benzodioxol enhances π-π interactions; 3-F substituent modulates dipole .
4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one C25H18FN3O3 451.43 2-Ethoxyphenyl 3-fluorophenyl Ethoxy group introduces steric bulk; may reduce solubility compared to benzodioxol.
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one C25H19N3O2 393.40 3,4-Dimethylphenyl Phenyl Methyl groups increase hydrophobicity; lacks fluorinated substituents.
4-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one C23H12ClF2N3O2 435.80 4-Chloro-3-fluorophenyl 4-fluorophenyl Halogenated substituents enhance electronegativity; Cl/F may improve binding affinity.

Substituent Effects on Physicochemical Properties

  • Benzodioxol vs. Alkyl/Aryl Groups : The benzodioxol group in the target compound provides electron-donating oxygen atoms, improving solubility and hydrogen-bonding capacity compared to the hydrophobic 3,4-dimethylphenyl group in .
  • Halogenation : The 4-chloro-3-fluorophenyl group in introduces both steric and electronic effects, likely enhancing metabolic stability but possibly reducing solubility.

Hypothesized Pharmacological Implications

While specific activity data is unavailable in the provided evidence, structural trends suggest:

  • Target Compound : The benzodioxol moiety may improve blood-brain barrier penetration, making it suitable for CNS targets. The 3-fluorophenyl group could enhance selectivity for kinases or G-protein-coupled receptors .
  • Compound : Chlorine and fluorine substituents may confer antibacterial or antifungal properties due to increased electrophilicity .

Biological Activity

The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a synthetic derivative that incorporates a complex structure featuring a benzo[d][1,3]dioxole moiety and an isoquinolinone framework. This article explores the biological activities associated with this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H16FN3O3C_{21}H_{16}FN_3O_3, with a molecular weight of approximately 373.37 g/mol. The structure includes:

  • Benzo[d][1,3]dioxole : Known for its diverse biological activities.
  • Isoquinolinone : Often associated with various pharmacological effects.
  • Oxadiazole : A heterocyclic compound that contributes to bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole and isoquinolinone moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, compounds similar to the one have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth in various cancer cell lines .
  • Case Studies :
    • A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 2.38 µM to 4.52 µM against cancer cell lines such as HepG2 and MCF7, which are significant when compared to standard chemotherapeutics like doxorubicin (IC50 values of 7.46 µM for HepG2) .
    • Another investigation highlighted that compounds with similar structural features showed non-cytotoxic effects on normal cells (IC50 > 150 µM), indicating a favorable therapeutic index .

Other Biological Activities

In addition to anticancer properties, derivatives of the benzo[d][1,3]dioxole structure have been evaluated for other biological activities:

  • Antidiabetic Effects : Some studies have reported that benzodioxole derivatives can inhibit α-amylase activity, suggesting potential applications in managing diabetes. For example, certain compounds demonstrated IC50 values as low as 0.68 µM against α-amylase .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Cell Line/Model
Compound AAnticancer2.38HepG2
Compound BAnticancer4.52MCF7
Compound Cα-Amylase Inhibition0.68In vitro model
Compound DNon-cytotoxic>150Normal cell line

The mechanisms through which these compounds exert their biological effects include:

  • EGFR Inhibition : Blocking EGFR signaling pathways can lead to decreased proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that these compounds can modulate the expression of apoptosis-related proteins such as Bax and Bcl-2, promoting programmed cell death in tumor cells .
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific phases, further inhibiting cancer progression.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one?

  • Methodological Answer : The compound’s synthesis likely involves cyclization reactions to form the 1,2,4-oxadiazole ring and isoquinoline core. A plausible route includes:

Isoquinoline Formation : Use a Friedel-Crafts acylation or Pictet-Spengler reaction to construct the isoquinolin-1(2H)-one scaffold, incorporating the 3-fluorophenyl substituent via electrophilic substitution.

Oxadiazole Synthesis : React a benzo[d][1,3]dioxol-5-yl-substituted amidoxime with a carbonyl derivative (e.g., activated ester or acid chloride) under microwave-assisted conditions to form the 1,2,4-oxadiazole ring .

Coupling : Link the isoquinoline and oxadiazole moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimizing catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O).
Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and HRMS .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.0–6.5 ppm; isoquinoline carbonyl at ~165 ppm in ¹³C NMR) .
  • FTIR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and isoquinolinone C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion [M+H]⁺ and fragment patterns consistent with the fused heterocyclic system.
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm regiochemistry and steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in assays involving this compound?

  • Methodological Answer : Contradictions may arise from assay conditions or target specificity. Mitigate by:

Q. Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch variability in reagents.
  • Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor affinity) .

Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation skewing IC₅₀ values.

Off-Target Profiling : Screen against related receptors/enzymes (e.g., cytochrome P450 isoforms) using high-throughput panels.
Example : If neuroactivity is inconsistent, correlate with blood-brain barrier permeability via PAMPA-BBB assays .

Q. What computational strategies are effective for predicting the compound’s binding modes to neurological targets?

  • Methodological Answer : Combine:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., GABAₐ receptors). Prioritize binding pockets with high conservation scores.

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of docked poses, focusing on hydrogen bonds between the oxadiazole ring and Arg/Lys residues .

Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding, validating against experimental Ki values.
Note : Cross-validate with mutagenesis studies to confirm critical residues .

Q. How can the compound’s pharmacokinetic profile be optimized without compromising potency?

  • Methodological Answer : Employ structure-property relationship (SPR) analysis:

LogP Adjustment : Introduce polar groups (e.g., -OH, -OMe) to the benzo[d][1,3]dioxole moiety to reduce LogP from >3 to 1–2, improving solubility.

Prodrug Design : Mask the isoquinolinone carbonyl as a ester prodrug, enhancing oral bioavailability.

Metabolic Blocking : Fluorinate vulnerable positions (e.g., C-5 of the oxadiazole) to slow CYP450-mediated oxidation.
Validation : Use in vitro Caco-2 permeability and hepatic microsomal assays to rank derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity across cell lines?

  • Methodological Answer : Investigate variables:

Q. Cell-Specific Factors :

  • Check expression levels of efflux transporters (e.g., P-gp) via qPCR; use inhibitors (e.g., verapamil) to assess impact.
  • Measure intracellular accumulation via LC-MS/MS.

Q. Assay Conditions :

  • Compare ATP-based (CellTiter-Glo) vs. resazurin-based assays; the latter may underestimate viability in high-redox environments.

Apoptosis vs. Necrosis : Perform Annexin V/PI staining to differentiate mechanisms.
Case Study : If HepG2 shows higher IC₅₀ than MCF7, screen for differential activation of pro-survival pathways (e.g., AKT/mTOR) .

Theoretical Framework Integration

Q. How to align research on this compound with existing theoretical models of heterocyclic drug design?

  • Methodological Answer : Anchor studies to:

Bioisosterism : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings while maintaining H-bond acceptor capacity. Compare SAR using Free-Wilson analysis .

Hammett Substituent Constants : Correlate electron-withdrawing effects (σ values) of the 3-fluorophenyl group with target affinity.

Lipinski’s Rule of Five : Use QSPR models to predict ADME properties, ensuring alignment with drug-likeness criteria .
Reference : Link findings to frameworks like the "privileged scaffold" hypothesis for isoquinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.